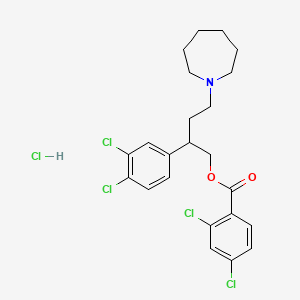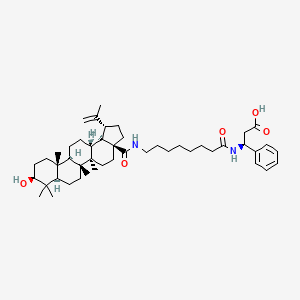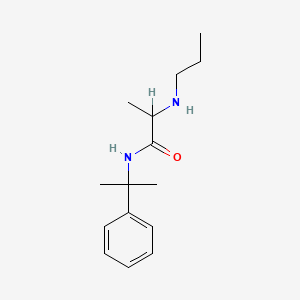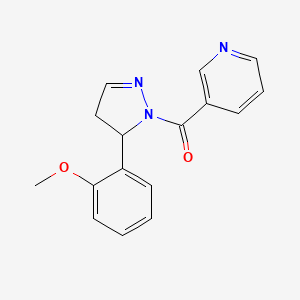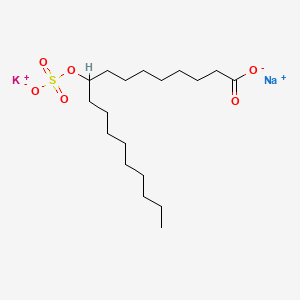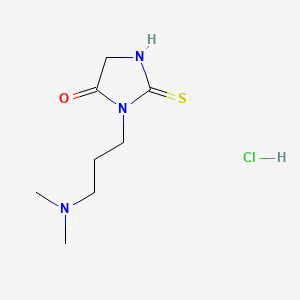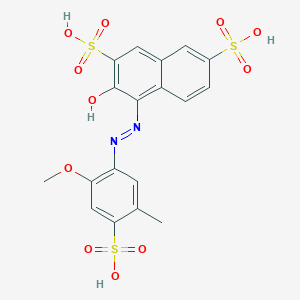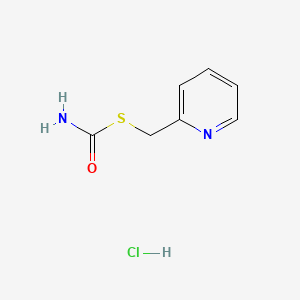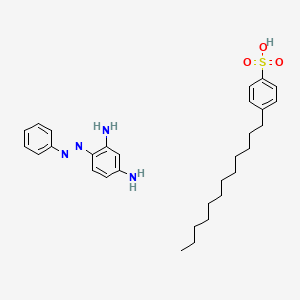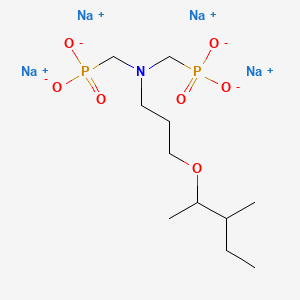
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to interact with biological molecules and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves multiple steps The initial step typically includes the reaction of 1,2-dimethylbutanol with a suitable alkylating agent to form the 1,2-dimethylbutoxy group This intermediate is then reacted with a propylamine derivative to introduce the propyl group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium salt can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating bone-related diseases due to its ability to bind to bone minerals.
Industry: Utilized in the development of specialized materials and coatings.
作用機序
The mechanism of action of (((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. In the context of bone health, it binds to hydroxyapatite in bone, inhibiting bone resorption and promoting bone formation.
類似化合物との比較
Similar Compounds
Alendronate: Another bisphosphonate used in the treatment of osteoporosis.
Risedronate: Similar to alendronate, used for bone health.
Zoledronate: A potent bisphosphonate with applications in treating bone metastases.
Uniqueness
(((3-(1,2-Dimethylbutoxy)propyl)imino)bis(methylene))bisphosphonicacid, sodium salt is unique due to its specific structural features, which confer distinct binding properties and biological activities. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
特性
CAS番号 |
97975-93-4 |
|---|---|
分子式 |
C11H23NNa4O7P2 |
分子量 |
435.21 g/mol |
IUPAC名 |
tetrasodium;3-(3-methylpentan-2-yloxy)-N,N-bis(phosphonatomethyl)propan-1-amine |
InChI |
InChI=1S/C11H27NO7P2.4Na/c1-4-10(2)11(3)19-7-5-6-12(8-20(13,14)15)9-21(16,17)18;;;;/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChIキー |
UGNWSNMTEMRNSJ-UHFFFAOYSA-J |
正規SMILES |
CCC(C)C(C)OCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


